(E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL
Description
(E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL is an organic compound with the molecular formula C9H9FO It is a derivative of cinnamyl alcohol where a fluorine atom is substituted at the ortho position of the phenyl ring
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQROESOVOUHBGC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, followed by reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL undergoes various chemical reactions including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 3-(2-Fluorophenyl)prop-2-en-1-one.
Reduction: 3-(2-Fluorophenyl)propan-1-ol.
Substitution: 3-(2-Fluorophenyl)prop-2-en-1-chloride.
Scientific Research Applications
(E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL involves its interaction with various molecular targets. The presence of the fluorine atom enhances its ability to participate in hydrogen bonding and other non-covalent interactions. This can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)prop-2-yn-1-ol: Similar structure but with a triple bond instead of a double bond.
(E)-3-(2-Chlorophenyl)prop-2-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(E)-3-(2-FLUOROPHENYL)PROP-2-EN-1-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced properties .
Biological Activity
(E)-3-(2-Fluorophenyl)prop-2-en-1-ol, a compound with notable structural features, has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anti-inflammatory effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorophenyl group, which enhances its biological activity through improved binding interactions with biological targets. The molecular formula is C10H11F, and its structure can be represented as follows:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 | |
| Candida albicans | 8 |
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Activity
Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures.
Table 2: Inhibitory Effects on Pro-inflammatory Cytokines
| Cytokine | Inhibition (%) | Reference |
|---|---|---|
| TNF-alpha | 45 | |
| IL-6 | 38 | |
| IL-1β | 50 |
These results suggest that the compound could be a candidate for therapeutic applications in inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The presence of the fluorine atom enhances hydrogen bonding capabilities, influencing the compound's binding affinity to enzymes and receptors. This modulation can lead to altered enzyme activity and reduced inflammation or microbial growth.
Case Studies
A notable case study involved the use of this compound in a synthetic pathway aimed at developing new antimicrobial agents. Researchers synthesized derivatives of this compound and evaluated their biological activities, leading to the discovery of several analogs with enhanced efficacy against resistant bacterial strains.
Case Study Summary:
- Objective: Evaluate derivatives of this compound for antimicrobial activity.
- Findings: Several derivatives showed improved MIC values compared to the parent compound, indicating potential for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
